

Application Notes & Protocols: Extraction and Purification of Liquiritigenin from Glycyrrhiza uralensis

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Compound of Interest		
Compound Name:	Liquiritigenin	
Cat. No.:	B1674858	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed methodologies for the efficient extraction and purification of **liquiritigenin** from the roots of Glycyrrhiza uralensis (licorice). These protocols are designed to be reproducible and scalable for research and development purposes.

Introduction

Liquiritigenin, a flavanone primarily isolated from Glycyrrhiza uralensis, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects.[1] It is an estrogenic compound that acts as a selective agonist for the ERβ subtype of the estrogen receptor.[2] The therapeutic potential of **liquiritigenin** is being explored in various disease models, making its efficient extraction and purification a critical step for further research and drug development.[3] This document outlines optimized protocols for ultrasound-assisted extraction (UAE) and purification using macroporous resin chromatography and high-speed counter-current chromatography (HSCCC).

Extraction of Liquiritigenin

Ultrasound-assisted extraction is a highly efficient method for obtaining **liquiritigenin** from Glycyrrhiza uralensis. The use of ultrasonic waves facilitates the breakdown of cell walls,



enhancing solvent penetration and mass transfer, which leads to higher extraction yields in shorter times compared to conventional methods.

Optimized Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is based on optimized parameters to maximize the yield of **liquiritigenin** and its isomer, iso**liquiritigenin**.

Materials and Equipment:

- Dried and powdered roots of Glycyrrhiza uralensis
- Ethanol (70-75%)
- Ultrasonic bath with temperature and time control
- Centrifuge
- Filter paper or vacuum filtration system
- Rotary evaporator

Protocol:

- Sample Preparation: Weigh 10 g of dried, powdered Glycyrrhiza uralensis root and place it into a 250 mL flask.
- Solvent Addition: Add the extraction solvent (e.g., 73.25% ethanol) at a liquid-to-solid ratio of 19.10:1 (mL/g).[4][5]
- Ultrasonication: Place the flask in an ultrasonic bath. Set the extraction time to approximately 28 minutes.[4][5] Maintain a constant temperature, for instance, 60°C, which has been shown to be effective for related compounds.[6]
- Separation: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to separate the supernatant from the plant debris.[5]



- Filtration: Filter the supernatant to remove any remaining solid particles.
- Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
- Storage: Store the crude extract at 4°C for further purification.

Alternative Extraction Method: Ionic Liquid-Based Ultrasonic-Assisted Extraction (ILUAE)

For a more environmentally friendly approach, ionic liquids can be used as the extraction solvent.

Optimized ILUAE Parameters:

- Ionic Liquid: 1-butyl-3-methylimidazolium bromide ([BMIM]Br) at a concentration of 0.3 mol/L.
 [6]
- Solid-to-Liquid Ratio: 1:16.163 (g/mL).[6]
- Ultrasonic Temperature: 60°C.[6]
- Extraction Time: 120 minutes.[6]

The subsequent steps of separation, filtration, and concentration are similar to the UAE protocol.

Data Summary: Extraction Parameters



Parameter	Ultrasound-Assisted Extraction (Ethanol)	Ionic Liquid-Based UAE
Solvent	73.25% Ethanol[4][5]	0.3 mol/L [BMIM]Br[6]
Liquid-to-Solid Ratio	19.10:1 (mL/g)[4][5]	16.163:1 (mL/g)[6]
Extraction Time (min)	27.82[4][5]	120[6]
Temperature (°C)	Not specified, 60°C for similar compounds[6]	60[6]
Resulting Yield	~0.26 mg/g of Isoliquiritigenin[4][5]	~0.665 mg/g of Isoliquiritigenin[6]

Purification of Liquiritigenin

The crude extract contains a mixture of compounds. The following purification methods can be employed to isolate **liquiritigenin** with high purity.

Macroporous Resin Chromatography

Macroporous resin chromatography is an effective technique for the enrichment and preliminary purification of flavonoids from crude extracts.[7][8] Resins with different polarities can be used to achieve optimal separation.[9]

Materials and Equipment:

- · Crude extract of Glycyrrhiza uralensis
- Macroporous resin (e.g., AB-8)[10]
- Glass column
- Ethanol solutions of varying concentrations (e.g., 50%)[10]
- Fraction collector

Protocol:



- Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains.
- Column Packing: Pack the pre-treated resin into a glass column.
- Equilibration: Equilibrate the column by passing deionized water through it.
- Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column.
- Washing: Wash the column with deionized water to remove impurities such as sugars and salts.
- Elution: Elute the adsorbed compounds using a stepwise or gradient elution with ethanol. For instance, using 50% ethanol has been shown to be effective for desorbing related compounds.[10]
- Fraction Collection: Collect the eluted fractions using a fraction collector.
- Analysis: Analyze the fractions using HPLC to identify those containing **liquiritigenin**.
- Pooling and Concentration: Pool the liquiritigenin-rich fractions and concentrate them using a rotary evaporator.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that allows for the one-step isolation and purification of **liquiritigenin** and iso**liquiritigenin** to a high degree of purity.[11] [12]

Materials and Equipment:

- HSCCC instrument
- HPLC system for analysis
- Two-phase solvent system: n-hexane-ethyl acetate-methanol-acetonitrile-water (2:2:1:0.6:2, v/v)[11][12]



Protocol:

- Solvent System Preparation: Prepare the two-phase solvent system and equilibrate it in a separation funnel at room temperature. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.[12]
- HSCCC Preparation: Fill the HSCCC column with the stationary phase.
- Sample Preparation: Dissolve the crude extract (e.g., 80 mg) in a mixture of the upper and lower phases (e.g., 12 mL, 1:1 v/v).[12]
- Injection and Separation: Inject the sample solution into the HSCCC system and begin the separation by pumping the mobile phase at a defined flow rate.
- Fraction Collection: Collect the effluent from the column in fractions.
- Analysis: Analyze the collected fractions by HPLC to identify those containing pure liquiritigenin.
- Purity and Yield: From 80 mg of crude sample, approximately 13.8 mg of **liquiritigenin** with 98.9% purity can be obtained.[12]

Data Summary: Purification Performance

Method	Purity Achieved	Yield	Reference
HSCCC	98.9%	0.52% from crude extract	[11][12]

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of **liquiritigenin**.

Materials and Equipment:

HPLC system with UV detector



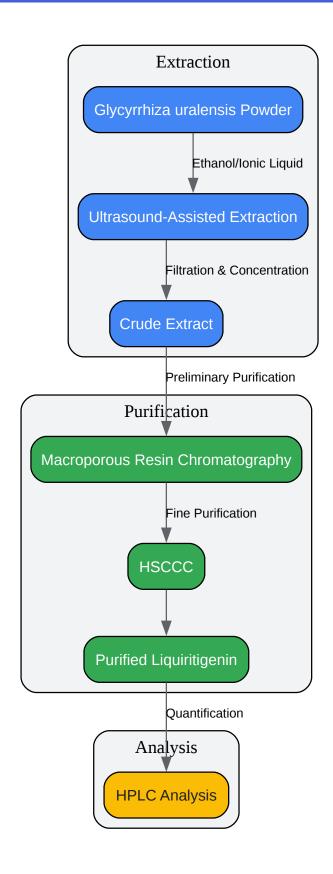
- C18 column
- Mobile Phase: Acetonitrile, water, and acetic acid (50:50:0.05 v/v/v)[13] or Methanol-water (45:55, v/v)[5]
- · Liquiritigenin standard

Protocol:

- Standard Preparation: Prepare a series of standard solutions of liquiritigenin of known concentrations.
- Sample Preparation: Dissolve the purified sample in the mobile phase and filter it through a 0.45 µm filter.
- HPLC Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase: Acetonitrile:water:acetic acid (50:50:0.05, v/v/v).[13]
 - Flow Rate: 0.6 mL/min.[13]
 - Detection Wavelength: 210 nm[13] or 280 nm.[12]
 - Injection Volume: 10 μL.[5]
- Analysis: Inject the standard solutions to create a calibration curve. Then, inject the sample solution and determine the concentration of liquiritigenin based on the peak area and the calibration curve.

Visualized Workflows and Pathways Experimental Workflow: Extraction and Purification





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Caption: Workflow for **liquiritigenin** extraction and purification.



Signaling Pathways Modulated by Liquiritigenin

Liquiritigenin has been shown to exert its biological effects by modulating several key signaling pathways involved in inflammation and cell proliferation.[1]

Caption: Key signaling pathways modulated by **liquiritigenin**.

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